ethyl (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate
Overview
Description
Ethyl (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate is a long-chain fatty acid ethyl ester. It is derived from the formal condensation of the carboxy group of docosapentaenoic acid with the hydroxy group of ethanol. This compound is known for its significant role in various biological and industrial applications due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate can be synthesized through the esterification of docosapentaenoic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of immobilized lipase enzymes to catalyze the esterification reaction. This method is preferred due to its higher efficiency and selectivity. The reaction is typically conducted at elevated temperatures (around 65°C) and may take several hours to complete .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of bio-based lubricants and surfactants.
Mechanism of Action
The mechanism of action of ethyl (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also modulate the activity of various enzymes and receptors involved in inflammatory and neuroprotective pathways. The compound’s effects are mediated through its interaction with specific molecular targets, including G-protein coupled receptors and ion channels .
Comparison with Similar Compounds
Similar Compounds
Ethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoate: Another long-chain fatty acid ethyl ester with similar properties but an additional double bond.
Ethyl (4Z,7Z,10Z,13Z,16Z)-nonadecapentaenoate: A shorter chain analog with fewer double bonds.
Uniqueness
Ethyl (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate is unique due to its specific arrangement of double bonds, which confer distinct chemical and biological properties. Its ability to modulate membrane fluidity and enzyme activity makes it particularly valuable in research and industrial applications .
Properties
IUPAC Name |
ethyl (4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h8-9,11-12,14-15,17-18,20-21H,3-7,10,13,16,19,22-23H2,1-2H3/b9-8-,12-11-,15-14-,18-17-,21-20- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQAHNYZLWNWEB-QXPWYRSVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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